Methyl 2-(nitromethyl)prop-2-enoate
Description
Methyl 2-(nitromethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a nitromethyl substituent at the β-position of the prop-2-enoate backbone. This structure confers unique electronic and steric properties, differentiating it from simpler esters like methyl prop-2-enoate or methyl 2-methylprop-2-enoate. The nitro group, a strong electron-withdrawing moiety, enhances reactivity in conjugate addition and polymerization reactions, making this compound valuable in synthetic organic chemistry and materials science.
Properties
CAS No. |
51914-94-4 |
|---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
methyl 2-(nitromethyl)prop-2-enoate |
InChI |
InChI=1S/C5H7NO4/c1-4(3-6(8)9)5(7)10-2/h1,3H2,2H3 |
InChI Key |
YPAYLKYTTICRQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(nitromethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the nitration of methyl acrylate. The reaction typically requires a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(nitromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(nitromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(nitromethyl)prop-2-enoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis and substitution reactions. These reactions can lead to the formation of various intermediates and products that interact with biological targets or materials .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and inferred properties:
Reactivity and Functional Group Effects
- Nitro Group vs. Methyl/Amino Groups: The nitro group in this compound significantly lowers electron density at the α,β-unsaturated site compared to methyl or amino substituents. This enhances susceptibility to nucleophilic attack, as seen in analogous compounds like ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate, which participates in Michael additions .
- Antifungal Activity: Methyl prop-2-enoate inhibits fungal growth on C. sativus and other strains, while methyl propanoate lacks this effect . The nitro-substituted analog may exhibit altered bioactivity due to increased electrophilicity, though direct evidence is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
